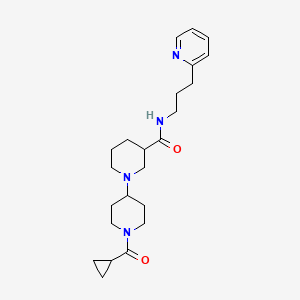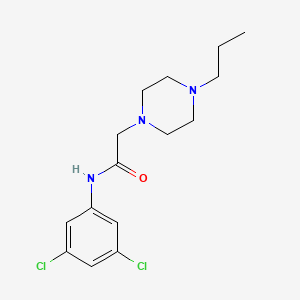![molecular formula C16H24N2O4S B5424408 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5424408.png)
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as EPM-706 and belongs to the class of sulfonylurea compounds. EPM-706 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
The exact mechanism of action of EPM-706 is not fully understood. However, it is believed that EPM-706 exerts its anticancer effects by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival. Inhibition of CK2 activity by EPM-706 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
EPM-706 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, EPM-706 has also been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPM-706 is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug. Moreover, EPM-706 is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of EPM-706 is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on EPM-706. One of the main areas of research is the development of EPM-706 as a clinically useful anticancer drug. Clinical trials are needed to determine the safety and efficacy of EPM-706 in humans. Moreover, further studies are needed to elucidate the exact mechanism of action of EPM-706 and to identify potential biomarkers for patient selection. Additionally, studies are needed to investigate the potential of EPM-706 in combination with other anticancer agents. Finally, further studies are needed to investigate the potential of EPM-706 in other disease areas such as inflammation and angiogenesis.
Synthesemethoden
The synthesis of EPM-706 involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-methyl-3-piperidinecarboxamide in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields EPM-706 as a white solid. The purity of EPM-706 can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
EPM-706 has been extensively studied in preclinical models of cancer. It has shown promising results as a potential anticancer agent in various cancer types such as breast cancer, prostate cancer, and lung cancer. EPM-706 has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Moreover, EPM-706 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-15-8-7-14(10-12(15)2)23(20,21)18-9-5-6-13(11-18)16(19)17-3/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIDOXEGSLQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,4-trimethyl-2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5424336.png)
![6-hydroxy-5-nitro-2-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)-4(3H)-pyrimidinone](/img/structure/B5424343.png)
![1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5424349.png)

![7-(2-fluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5424366.png)
![ethyl 4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5424370.png)


![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5424403.png)
![N-(3-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5424406.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(2-phenylethyl)amino]methyl}piperidin-2-one](/img/structure/B5424415.png)
![4-{[(3-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5424418.png)
![N-1-adamantyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B5424425.png)
![methyl 3-[(3-isopropoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5424431.png)